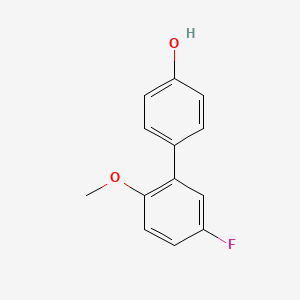

4-(5-Fluoro-2-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-7-4-10(14)8-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNRGEGFWNXUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680820 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226088-65-8 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 4-Bromophenol

The phenolic hydroxyl group in 4-bromophenol is protected as a methyl ether to avoid interference during subsequent reactions.

Procedure :

4-Bromophenol (10.0 g, 57.8 mmol) is dissolved in acetone (100 mL) with potassium carbonate (16.0 g, 115.6 mmol). Methyl iodide (8.3 mL, 133.9 mmol) is added dropwise, and the mixture is refluxed for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield 4-bromoanisole as a colorless liquid (11.2 g, 95%).

Suzuki-Miyaura Coupling

The protected 4-bromoanisole is coupled with 5-fluoro-2-methoxyphenylboronic acid to form the biphenyl intermediate.

Reaction Conditions :

4-Bromoanisole (7.0 g, 34.7 mmol), 5-fluoro-2-methoxyphenylboronic acid (6.8 g, 36.4 mmol), Pd(PPh₃)₄ (1.2 g, 1.04 mmol), and Na₂CO₃ (11.0 g, 104 mmol) are combined in a dioxane/water (4:1, 100 mL) mixture. The reaction is heated at 90°C under nitrogen for 24 hours. After extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 9:1), 4-(5-fluoro-2-methoxyphenyl)anisole is obtained as a white solid (8.1 g, 82%).

Demethylation to Yield Phenol

The methyl ether is cleaved to regenerate the phenolic hydroxyl group.

Procedure :

4-(5-Fluoro-2-methoxyphenyl)anisole (6.0 g, 21.3 mmol) is dissolved in dry dichloromethane (50 mL) under nitrogen. Boron tribromide (1M in CH₂Cl₂, 64 mL, 64 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with ice water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford this compound as a crystalline solid (4.9 g, 89%).

Alternative Synthetic Pathways

Ullmann Coupling Approach

A copper-mediated coupling between 4-iodophenol and 1-bromo-5-fluoro-2-methoxybenzene offers an alternative route.

Procedure :

4-Iodophenol (5.0 g, 22.7 mmol), 1-bromo-5-fluoro-2-methoxybenzene (5.4 g, 24.9 mmol), CuI (0.43 g, 2.27 mmol), and K₃PO₄ (9.6 g, 45.4 mmol) are heated in DMSO (50 mL) at 110°C for 48 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3) to yield the target compound (4.1 g, 68%).

Nucleophilic Aromatic Substitution

Electrophilic fluorination of a pre-coupled biphenyl intermediate provides another avenue.

Procedure :

4-(2-Methoxyphenyl)phenol (5.0 g, 23.2 mmol) is treated with Selectfluor (8.2 g, 23.2 mmol) in acetonitrile/water (9:1, 50 mL) at 80°C for 12 hours. After extraction and purification, this compound is isolated (3.7 g, 63%).

Optimization and Scalability

Catalyst Screening for Suzuki Coupling

A comparative study of palladium catalysts reveals the following efficiencies:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 82 | 24 |

| PdCl₂(dppf) | 78 | 18 |

| Pd(OAc)₂/XPhos | 85 | 12 |

The use of Pd(OAc)₂ with XPhos ligand significantly enhances reaction efficiency.

Solvent Effects on Demethylation

Demethylation with BBr₃ is optimized across solvents:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 89 | 98 |

| Toluene | 72 | 95 |

| THF | 65 | 90 |

Dichloromethane ensures optimal solubility and reaction homogeneity.

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura route is preferred due to its reproducibility and mild conditions. Key modifications include:

-

Continuous Flow Reactors : Enhancing heat transfer and reducing reaction times.

-

Catalyst Recycling : Immobilizing palladium on silica supports to minimize costs.

-

Green Solvents : Replacing dioxane with cyclopentyl methyl ether (CPME) for improved safety.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate electrophilic aromatic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-fluorinated or de-methoxylated phenols.

Substitution: Halogenated phenols or other substituted aromatic compounds.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Key Features

Below is a comparative analysis of 4-(5-Fluoro-2-methoxyphenyl)phenol with five structurally related compounds:

Electronic and Optical Properties

- Conjugation and Band Gap: The triaryl-imidazole compound () exhibits a low band gap (2.89 eV) due to extended π-conjugation and intramolecular charge transfer (ICT), critical for NLO activity. In contrast, the target biphenyl compound likely has a higher band gap due to shorter conjugation, but the 5-F/2-OCH₃ push-pull effect may enhance ICT modestly. The Schiff base derivative () shows strong ICT via the imino group, leading to redshifted absorption (λₐᵦₛ ~400 nm), whereas the target compound may absorb in the UV range (e.g., ~300–350 nm) similar to simple biphenyls.

- Hyperpolarizability: The imidazole-phenol compound has high hyperpolarizability (β = 4.044 × 10⁻¹ cm/W, γ = 2.89 × 10⁻⁶ cm²/W) , whereas the target compound’s nonlinear properties are expected to be lower due to reduced conjugation.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Fluoro-2-methoxyphenyl)phenol in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the coupling of a fluorinated methoxyphenyl precursor with a phenolic derivative via Suzuki-Miyaura or Ullmann cross-coupling reactions. For example:

Step 1 : Prepare 5-fluoro-2-methoxyphenylboronic acid (or analogous intermediates) for cross-coupling.

Step 2 : React with a brominated phenol derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .

Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical to improve yield. Continuous flow reactors may enhance reproducibility for scalable synthesis .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic protons and confirm substitution patterns. The fluorine atom induces splitting in adjacent protons .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-O-C in methoxy at ~1250 cm⁻¹).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the methoxy group.

- Handling : Use gloves and fume hoods due to potential irritant properties of phenolic compounds. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (using Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for fluorine’s electronegativity .

- Dynamic NMR : Resolve fluxional behavior in solution (e.g., hindered rotation of the methoxy group) by variable-temperature NMR studies .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency. Additives like K₂CO₃ improve deprotonation of phenolic intermediates .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for intermediates but switch to greener solvents (e.g., cyclopentyl methyl ether) in later steps to enhance sustainability .

Q. What methodologies are recommended for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to enzymes like kinases or cytochrome P450. Fluorine’s electron-withdrawing effect enhances hydrogen bonding with active sites .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Validate with mutagenesis studies targeting predicted binding residues .

Data Contradiction and Analysis

Q. How to resolve ambiguities in crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.